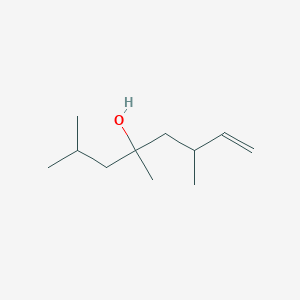

7-Octen-4-ol, 2,4,6-trimethyl-

Beschreibung

7-Octen-4-ol, 2,4,6-trimethyl- is a branched unsaturated alcohol with a hydroxyl group at position 4 and methyl substituents at positions 2, 4, and 6 of the octenol backbone. Key characteristics of related compounds include volatility, reactivity, and utility in flavor/fragrance industries or pharmacological research .

Eigenschaften

CAS-Nummer |

477765-12-1 |

|---|---|

Molekularformel |

C11H22O |

Molekulargewicht |

170.29 g/mol |

IUPAC-Name |

2,4,6-trimethyloct-7-en-4-ol |

InChI |

InChI=1S/C11H22O/c1-6-10(4)8-11(5,12)7-9(2)3/h6,9-10,12H,1,7-8H2,2-5H3 |

InChI-Schlüssel |

RRWJHMSZFOHWEC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(C)(CC(C)C=C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Octen-4-ol, 2,4,6-trimethyl- typically involves the use of starting materials such as octene derivatives and methylating agents. One common method includes the alkylation of octene with methyl groups under controlled conditions. The reaction may require catalysts such as palladium or platinum to facilitate the addition of methyl groups to the octene backbone .

Industrial Production Methods: In industrial settings, the production of 7-Octen-4-ol, 2,4,6-trimethyl- can be achieved through large-scale chemical processes. These processes often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Octen-4-ol, 2,4,6-trimethyl- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Alkanes or alcohol derivatives.

Substitution: Halogenated compounds or amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 7-Octen-4-ol, 2,4,6-trimethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used as a model compound to understand the behavior of similar alcohols in biological systems .

Medicine: Its unique structure could be leveraged to design drugs with specific biological activities .

Industry: In industrial applications, this compound is used as a precursor for the synthesis of fragrances, flavors, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of different industrial products .

Wirkmechanismus

The mechanism of action of 7-Octen-4-ol, 2,4,6-trimethyl- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their behavior and reactivity. Additionally, the presence of methyl groups can affect the compound’s hydrophobicity and its interactions with lipid membranes .

Molecular Targets and Pathways:

Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with proteins, nucleic acids, and other biomolecules.

Hydrophobic Interactions: The methyl groups can interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table compares 7-Octen-4-ol, 2,4,6-trimethyl- (hypothetical) with structurally relevant compounds from the evidence:

Key Observations :

- Positional Isomerism : The hydroxyl group position (C4 vs. C2) and additional methyl groups in the hypothetical 7-Octen-4-ol, 2,4,6-trimethyl- may alter its polarity, boiling point, and solubility compared to 7-Octen-2-ol, 2,6-dimethyl .

- Functional Group Impact: The alcohol group in octenols contrasts sharply with the aromatic amine in 2,4,6-Trimethyl Aniline, which exhibits toxicity risks (e.g., skin allergies, liver damage) .

Physicochemical Properties

7-Octen-2-ol, 2,6-dimethyl serves as the closest analog:

- Boiling Point : 357.2 K under reduced pressure (0.013 bar) .

- Chromatographic Behavior: Kovats Retention Indices (RI) vary by column type: Non-polar column: RI = 1066 (Temp. program: 35°C → 200°C) . Polar column: RI = 1533 (Isothermal at 70°C) . These values suggest moderate volatility, typical of mid-chain alcohols.

Comparison with 2,4,6-Trimethyl Aniline :

- Reactivity : The amine is incompatible with oxidizing agents, requiring storage in cool, ventilated areas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.